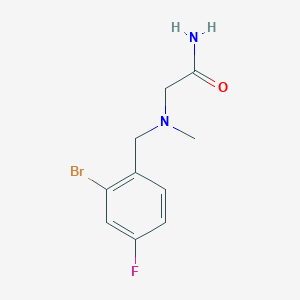
Ethyl 1-amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylate is a synthetic organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of an ethyl ester group, an amino group, a bromine atom, and a fluorine atom attached to the indene ring system
Preparation Methods
The synthesis of Ethyl 1-amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: The starting material, 2,3-dihydro-1H-indene, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 4-position.
Amination: The fluorinated intermediate undergoes amination using ammonia or an amine source to introduce the amino group at the 1-position.
Esterification: Finally, the amino intermediate is esterified with ethyl chloroformate or ethyl bromoacetate to form the ethyl ester group at the 1-carboxylate position.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
Ethyl 1-amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound to its corresponding alcohols or amines.
Substitution: The bromine and fluorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as thiols, amines, or alkoxides to form various substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 1-amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: It is used as a probe in biological studies to investigate the mechanisms of action of various enzymes and receptors.
Materials Science: The compound is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and natural product analogs.
Mechanism of Action
The mechanism of action of Ethyl 1-amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the bromine and fluorine atoms can participate in halogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of the study.
Comparison with Similar Compounds
Ethyl 1-amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxylate can be compared with other indene derivatives, such as:
Ethyl 1-amino-5-chloro-4-fluoro-2,3-dihydro-1H-indene-1-carboxylate: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
Ethyl 1-amino-5-bromo-4-methyl-2,3-dihydro-1H-indene-1-carboxylate: Similar structure but with a methyl group instead of fluorine, which can affect the compound’s electronic properties and interactions with molecular targets.
Ethyl 1-amino-5-bromo-4-fluoro-2,3-dihydro-1H-indene-1-carboxamide: Similar structure but with a carboxamide group instead of an ester, which can influence the compound’s solubility and stability.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13BrFNO2 |
|---|---|
Molecular Weight |
302.14 g/mol |
IUPAC Name |
ethyl 1-amino-5-bromo-4-fluoro-2,3-dihydroindene-1-carboxylate |
InChI |
InChI=1S/C12H13BrFNO2/c1-2-17-11(16)12(15)6-5-7-8(12)3-4-9(13)10(7)14/h3-4H,2,5-6,15H2,1H3 |
InChI Key |
FSJZXEKQKXWURJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC2=C1C=CC(=C2F)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dimethoxy-1-[(Z)-2-nitroethenyl]benzene](/img/structure/B14917337.png)
![methyl 2-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoate](/img/structure/B14917350.png)





![2-hydroxy-N'-[(Z)-{4-hydroxy-2,6-dioxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyrimidin-5(2H)-ylidene}methyl]benzohydrazide](/img/structure/B14917393.png)




![N-(2-amino-2-oxoethyl)-2-(benzo[d]thiazol-2-ylthio)acetamide](/img/structure/B14917423.png)

